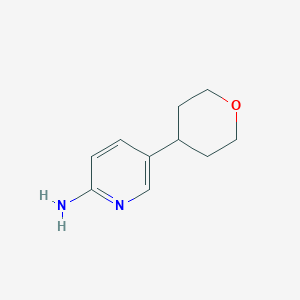![molecular formula C27H27N3O5S B2923468 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537043-32-6](/img/new.no-structure.jpg)
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic molecule often studied for its potential applications in various scientific fields. The compound features a unique structure that includes a quinoline core, a tetrahydropyrimidine ring, and a benzylthio substituent, all contributing to its diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be achieved through multi-step organic reactions. One common approach involves the initial formation of the quinoline core, followed by the construction of the tetrahydropyrimidine ring and subsequent introduction of the benzylthio and trimethoxyphenyl groups. Reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yields and purity. An example of a synthetic route includes the condensation of an appropriately substituted quinoline derivative with a thiol and an aldehyde under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective synthetic routes. Continuous flow reactors and optimized reaction conditions are typically employed to enhance the efficiency and reproducibility of the synthesis process. Industrial methods may also focus on minimizing waste and reducing the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Reduction of the quinoline ring to yield dihydroquinolines.
Substitution: : Electrophilic aromatic substitution on the trimethoxyphenyl ring.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halogens, nitrating agents under acidic or basic conditions.
Major Products Formed
Sulfoxides: and Sulfones from oxidation.
Dihydroquinolines: from reduction.
Substituted quinolines: and tetrahydropyrimidines from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound's unique structure makes it a valuable subject in synthetic organic chemistry, particularly in the study of reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has shown potential in biological research, including:
Anticancer activity: : Investigations into its ability to inhibit cancer cell growth.
Antimicrobial properties: : Studies on its effectiveness against bacterial and fungal infections.
Neuroprotective effects: : Research on its role in protecting neural cells from oxidative stress.
Industry
In the industrial sector, the compound may be utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The exact mechanism of action of 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione depends on its specific application:
Anticancer activity: : The compound may induce apoptosis in cancer cells by interacting with cellular signaling pathways and inhibiting key enzymes involved in cell proliferation.
Antimicrobial properties: : It may disrupt microbial cell walls or interfere with essential microbial enzymes.
Neuroprotective effects: : The compound could act as an antioxidant, neutralizing free radicals and reducing oxidative damage to neural cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydro-quinoline
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-tetrahydropyrimidine
Comparison
While structurally similar, these compounds differ in their biological activity and chemical reactivity. The additional substituents in 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione provide unique steric and electronic properties that can influence its interaction with biological targets and its reactivity in chemical processes. This uniqueness makes it a compound of significant interest in various research fields.
Hope this sheds some light on your compound of interest. What else are you curious about?
Eigenschaften
CAS-Nummer |
537043-32-6 |
|---|---|
Molekularformel |
C27H27N3O5S |
Molekulargewicht |
505.59 |
IUPAC-Name |
2-benzylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H27N3O5S/c1-33-19-12-16(13-20(34-2)24(19)35-3)21-22-17(10-7-11-18(22)31)28-25-23(21)26(32)30-27(29-25)36-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,21H,7,10-11,14H2,1-3H3,(H2,28,29,30,32) |
InChI-Schlüssel |
ZBQNSFRZWLHTSK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2923385.png)
![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]-2-propenoate](/img/structure/B2923387.png)
![2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B2923391.png)


![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2923396.png)

![3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2923402.png)
![7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl](/img/structure/B2923403.png)

![3-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-cyclohexylpropanamide](/img/structure/B2923405.png)

![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)

